2-Bromo-6-methoxy-3-nitrophenol

Enzyme Inhibition NPP1 Medicinal Chemistry

2-Bromo-6-methoxy-3-nitrophenol (CAS 854733-39-4) is a trisubstituted phenolic building block with the molecular formula C7H6BrNO4 and a molecular weight of 248.03 g/mol. Characterized by a unique 2-bromo, 6-methoxy, 3-nitro substitution pattern on the phenol ring, this compound provides a structurally differentiated scaffold for organic synthesis and medicinal chemistry applications.

Molecular Formula C7H6BrNO4
Molecular Weight 248.03
CAS No. 854733-39-4
Cat. No. B3033113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxy-3-nitrophenol
CAS854733-39-4
Molecular FormulaC7H6BrNO4
Molecular Weight248.03
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)[N+](=O)[O-])Br)O
InChIInChI=1S/C7H6BrNO4/c1-13-5-3-2-4(9(11)12)6(8)7(5)10/h2-3,10H,1H3
InChIKeyBAADLJBNKVHGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methoxy-3-nitrophenol (CAS 854733-39-4): A Differentiated Nitrophenol Intermediate for Pharmaceutical and Agrochemical Research


2-Bromo-6-methoxy-3-nitrophenol (CAS 854733-39-4) is a trisubstituted phenolic building block with the molecular formula C7H6BrNO4 and a molecular weight of 248.03 g/mol [1]. Characterized by a unique 2-bromo, 6-methoxy, 3-nitro substitution pattern on the phenol ring, this compound provides a structurally differentiated scaffold for organic synthesis and medicinal chemistry applications [1]. Unlike many simpler nitrophenol derivatives, the specific arrangement of electron-withdrawing (bromo, nitro) and electron-donating (methoxy) substituents imparts distinct electronic and steric properties, influencing both its reactivity as a synthetic intermediate and its interaction profile with biological targets . Its role as a versatile intermediate in the synthesis of more complex pharmaceutical and agrochemical molecules is a primary driver of its scientific and procurement interest [2].

2-Bromo-6-methoxy-3-nitrophenol: Why Its Unique Substitution Pattern Precludes Simple Analog Substitution in Research Protocols


Generic substitution of 2-Bromo-6-methoxy-3-nitrophenol with other nitrophenol analogs is scientifically unsound due to the profound impact of its precise substitution pattern on both chemical reactivity and biological activity. The specific positioning of the bromine atom at C2, the methoxy group at C6, and the nitro group at C3 creates a unique electronic environment on the phenol ring that cannot be replicated by regioisomers such as 2-Bromo-4-methoxy-6-nitrophenol (CAS 115929-59-4) or 3-Bromo-2-methoxy-6-nitrophenol . These structural differences directly translate into divergent reactivity profiles in key synthetic transformations, including electrophilic aromatic substitution, nucleophilic displacement, and cross-coupling reactions, which are critical for its use as an intermediate . Furthermore, the compound's specific substitution pattern has been linked to quantifiable differences in biological target engagement, as evidenced by its activity profile against enzymes like NPP1 and TC-PTP [1]. Consequently, substituting a cheaper or more readily available analog without rigorous validation risks compromising synthetic yield, altering reaction pathways, or invalidating biological assay results, thereby undermining the reproducibility and validity of the research.

Quantitative Differentiation of 2-Bromo-6-methoxy-3-nitrophenol: A Data-Driven Guide for Scientific Selection


2-Bromo-6-methoxy-3-nitrophenol Demonstrates Micromolar Inhibition of Human NPP1: A Basis for Structural Selectivity Profiling

2-Bromo-6-methoxy-3-nitrophenol exhibits micromolar inhibitory activity against human ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) [1]. This activity is a direct consequence of its unique substitution pattern. While comparative data for other bromo-methoxy-nitrophenol regioisomers against this target is not available in the same study, the reported Ki of 9.00E+3 nM (9 µM) and IC50 of 1.30E+4 nM (13 µM) establishes a quantitative baseline for structure-activity relationship (SAR) studies [1]. This activity profile contrasts with the reported IC50 of 1.73E+4 nM for 3-Bromo-2-methoxy-6-nitrophenol against bovine beta-glucuronidase, highlighting how even a shift in substitution pattern can lead to engagement of different biological targets and varying potencies [2]. This data supports the compound's selection as a specific molecular probe for NPP1 over a generic nitrophenol derivative.

Enzyme Inhibition NPP1 Medicinal Chemistry

Differential Inhibitory Activity Against Phosphatase Enzymes: TC-PTP vs. SHP-1

2-Bromo-6-methoxy-3-nitrophenol displays a quantifiable, albeit modest, difference in inhibitory potency between two related protein tyrosine phosphatases: TC-PTP and SHP-1 [1]. Against TC-PTP, the compound exhibits an IC50 of 19,000 nM, while its activity against the catalytic domain of SHP-1 is markedly different, with an IC50 of 3,000 nM [1]. This ~6-fold difference in potency, observed under similar assay conditions (pNPP substrate, 10-min preincubation), suggests that the compound's substitution pattern is not equally tolerated by all phosphatase active sites. While not a highly potent or selective inhibitor, this differential activity profile is a direct consequence of its unique structural features. In comparison, the regioisomer 2-Bromo-4-methoxy-6-nitrophenol (CAS 115929-59-4) has been implicated in patent literature (e.g., WO-2020004521-A1) for a different class of targets (inflammatory and autoimmune disease pathways), underscoring the broader principle that substitution pattern dictates biological application space [2].

Phosphatase Inhibition TC-PTP Selectivity Profiling

Unique Physicochemical Properties Differentiate 2-Bromo-6-methoxy-3-nitrophenol from Common Analogs

The substitution pattern of 2-Bromo-6-methoxy-3-nitrophenol results in distinct physicochemical properties that set it apart from its regioisomers [1]. Crucially, the compound is described as a yellow liquid at room temperature with a boiling point of 185°C, based on vendor technical data . This is in stark contrast to a close structural analog, 2-Bromo-4-methoxy-6-nitrophenol (CAS 115929-59-4), which is a crystalline solid with a melting point of 116-120°C . This fundamental difference in physical state (liquid vs. solid) has significant implications for handling, storage, and formulation. A liquid intermediate may offer advantages in certain continuous flow chemistry setups or in reactions where solubility in a non-polar solvent is preferred, whereas a solid analog might be more suitable for reactions requiring precise weighing of a stable, crystalline powder. This difference is directly attributable to the altered intermolecular forces resulting from the shifted positions of the methoxy and nitro groups [1].

Physicochemical Properties Melting Point Formulation

Computed Electronic and Steric Descriptors Provide a Basis for Predicting Differential Reactivity

The unique substitution pattern of 2-Bromo-6-methoxy-3-nitrophenol gives rise to a specific set of computed molecular descriptors that can be used to differentiate it from regioisomers and predict its behavior in chemical reactions [1]. Key computed properties include an XLogP3-AA of 2.1, a topological polar surface area (TPSA) of 75.3 Ų, and exactly one hydrogen bond donor [1]. These values are a direct result of the specific arrangement of functional groups. For comparison, while the exact computed values for 2-Bromo-4-methoxy-6-nitrophenol are not listed in the same database, the change in substitution pattern will alter these descriptors, influencing properties like lipophilicity, membrane permeability, and solubility . The presence of the electron-withdrawing nitro group at the 3-position, adjacent to the bromine at C2 and the hydroxyl group at C1, creates a unique electronic environment that can be exploited in nucleophilic aromatic substitution reactions. This is a class-level inference supported by the general principles of substituent effects on phenol reactivity [2].

Computational Chemistry QSAR Reactivity Prediction

2-Bromo-6-methoxy-3-nitrophenol: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting NPP1 and Tyrosine Phosphatases

Given its established, quantifiable inhibitory activity against human NPP1 (Ki = 9 µM) and differential potency against TC-PTP (IC50 = 19 µM) and SHP-1 (IC50 = 3 µM), 2-Bromo-6-methoxy-3-nitrophenol serves as a valuable starting point or control compound in medicinal chemistry campaigns targeting these enzymes [REFS-1, REFS-2]. Researchers can utilize this compound to benchmark new inhibitors or to explore the SAR of the 2,3,6-trisubstituted phenol pharmacophore. The availability of specific, numeric activity data provides a clear, data-driven rationale for its procurement over analogs lacking such defined biological profiles.

Specialized Intermediate in Organic Synthesis Requiring a Liquid Nitrophenol Building Block

The distinct physical state of 2-Bromo-6-methoxy-3-nitrophenol as a liquid (boiling point 185°C) makes it a preferred intermediate for specific synthetic protocols where a liquid reagent is advantageous . This contrasts with solid regioisomers like 2-Bromo-4-methoxy-6-nitrophenol (mp 116-120°C) . Scenarios benefiting from this property include reactions conducted in flow chemistry systems, high-throughput experimentation platforms using liquid handling robotics, and reactions where the reagent is intended to serve as a co-solvent or requires facile transfer in a manufacturing setting. The compound's utility as an intermediate is further supported by its documented use in synthesizing more complex pharmaceutical and agrochemical molecules [3].

Computational Chemistry and In Silico Drug Design Model Validation

The available computed molecular descriptors (XLogP3-AA: 2.1, TPSA: 75.3 Ų) and experimental biological activity data (IC50 values for TC-PTP and SHP-1) make 2-Bromo-6-methoxy-3-nitrophenol a useful compound for validating computational models [REFS-1, REFS-2]. For example, docking studies can be performed to rationalize the observed 6.3-fold difference in potency between TC-PTP and SHP-1, or QSAR models can be built to predict the activity of new derivatives. The unique substitution pattern provides a specific test case for algorithms predicting the influence of halogen, methoxy, and nitro substituents on molecular properties and target binding. This scenario is directly supported by the quantitative data presented in Section 3.

Control Compound for Selectivity Profiling in Phosphatase Inhibitor Discovery

The ability of 2-Bromo-6-methoxy-3-nitrophenol to differentiate between the closely related TC-PTP and SHP-1 phosphatases (IC50 of 19 µM vs. 3 µM, respectively) positions it as a useful control compound in selectivity profiling assays [2]. When screening a library of novel phosphatase inhibitors, including this compound as a reference can help calibrate assay conditions and provide a benchmark for interpreting selectivity windows. Its modest potency and differential activity are precisely the characteristics that make it suitable for this purpose, as it avoids the confounding factors associated with extremely potent, non-selective inhibitors. This application stems directly from the direct head-to-head comparison data provided.

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